
2-(2-Chloro-5-methoxyanilino)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-5-methoxyanilino)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 3-position and an anilino group at the 2-position, which is further substituted with a chlorine atom at the 2-position and a methoxy group at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methoxyanilino)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the use of Grignard reagents to add to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to obtain the desired pyridine derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction is particularly favored due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-5-methoxyanilino)pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridinecarboxylic acid derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(2-Chloro-5-methoxyanilino)pyridine-3-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-5-methoxyanilino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-(2-Chloro-5-methoxyanilino)pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
Picolinic acid: A derivative of pyridinecarboxylic acid with a carboxylic acid group at the 2-position.
Nicotinic acid:
Isonicotinic acid: With a carboxylic acid group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
55285-41-1 |
|---|---|
Fórmula molecular |
C13H11ClN2O3 |
Peso molecular |
278.69 g/mol |
Nombre IUPAC |
2-(2-chloro-5-methoxyanilino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H11ClN2O3/c1-19-8-4-5-10(14)11(7-8)16-12-9(13(17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H,17,18) |
Clave InChI |
IZRINSSOTLDMSW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)Cl)NC2=C(C=CC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


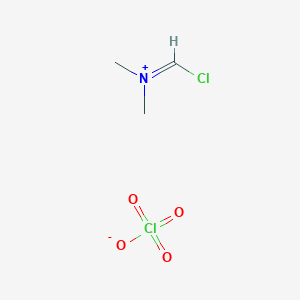

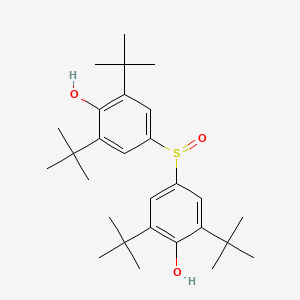


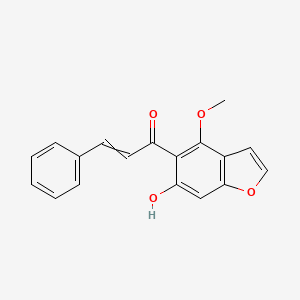
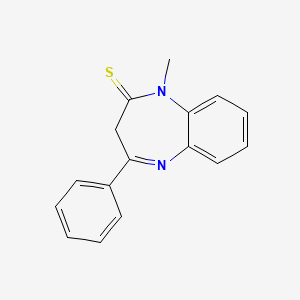
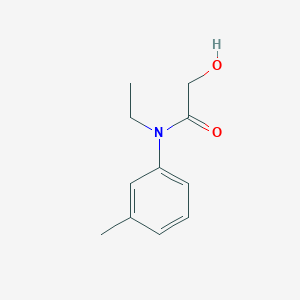
![2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-](/img/structure/B14628008.png)
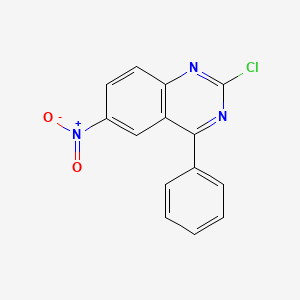
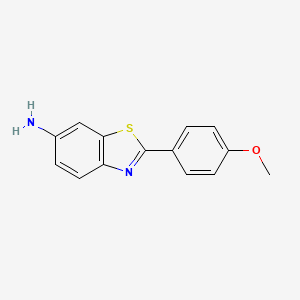

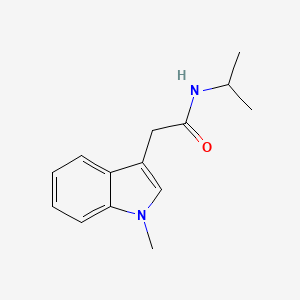
![1H-Isoindole-1,3(2H)-dione, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethyl]-](/img/structure/B14628049.png)
